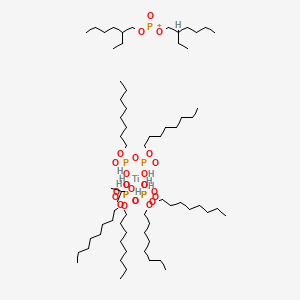
Titanate(3-), (P,P-dioctyl diphosphato(2-)-O'')bis(P,P-dioctyl diphosphato(2-)-O'',O'''')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) is a complex chemical compound known for its unique properties and applications. This compound is primarily used as a coupling agent to enhance the dispersion of inorganic fillers in polymer systems such as polyethylene (PE) and polypropylene (PP). It modifies the surface of filler particles, allowing for increased filler content while maintaining the mechanical properties of the polymer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) involves the reaction of titanium alkoxides with P,P-dioctyl diphosphate and bis(2-ethylhexyl) phosphonate. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to ensure consistent quality and yield. The process typically includes the following steps:
Mixing: The reactants are mixed in a reactor under controlled conditions.
Reaction: The mixture is heated to the required temperature to initiate the reaction.
Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.
Packaging: The final product is packaged for distribution and use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, toluene). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized forms of the compound, while substitution reactions may yield derivatives with different functional groups .
Applications De Recherche Scientifique
Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) involves its ability to form molecular bridges at the interface between inorganic fillers and polymers. This interaction enhances the dispersion of fillers in the polymer matrix, leading to improved mechanical properties and processability. The compound reacts with hydroxyl groups and free protons on the inorganic surface, forming organic monomolecular layers that bond with the polymer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane Coupling Agents: Silane coupling agents react with hydroxyl groups on the filler surface via water condensation of silanol-siloxane processes.
Titanate Coupling Agents: Titanate coupling agents, such as the compound , react with both hydroxyl groups and free protons on the inorganic interface, forming organic monomolecular layers that bond with polymers.
Uniqueness
The uniqueness of Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) lies in its ability to enhance the dispersion of inorganic fillers in polymer systems more effectively than silane coupling agents. This results in improved mechanical properties, processability, and cost savings in the production of high-performance materials .
Propriétés
Numéro CAS |
128439-96-3 |
|---|---|
Formule moléculaire |
C67H150O25P7Ti+ |
Poids moléculaire |
1620.595 |
Nom IUPAC |
bis(2-ethylhexoxy)-oxophosphanium;[hydroxy(octoxy)phosphoryl] octyl hydrogen phosphate;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H36O7P2.C16H34O3P.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-21-24(17,18)23-25(19,20)22-16-14-12-10-8-6-4-2;1-5-9-11-15(7-3)13-18-20(17)19-14-16(8-4)12-10-6-2;1-3(2)4;/h3*3-16H2,1-2H3,(H,17,18)(H,19,20);15-16H,5-14H2,1-4H3;3-4H,1-2H3;/q;;;+1;; |
Clé InChI |
COBLHRRZACEOBW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCC.CCCCC(CC)CO[P+](=O)OCC(CC)CCCC.CC(C)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azeto[1,2:1,2]pyrrolo[3,4-c]pyridine (9CI)](/img/new.no-structure.jpg)
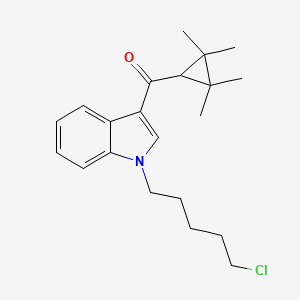
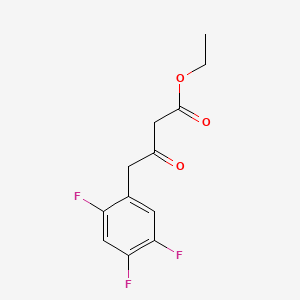
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)
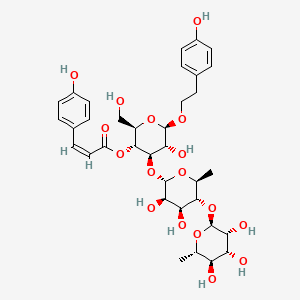
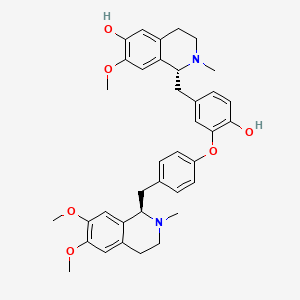

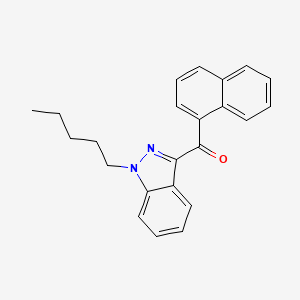
![[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate](/img/structure/B591350.png)
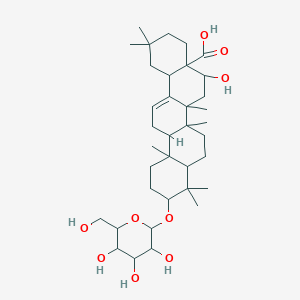
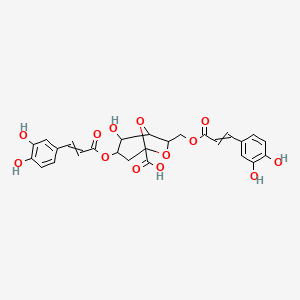
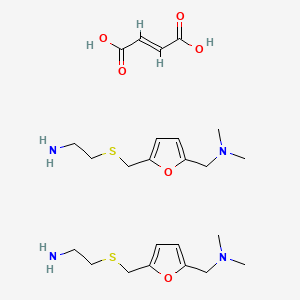
![methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B591355.png)
